N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide

Structure-Activity Relationship Medicinal Chemistry Anti-inflammatory

Procure N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide—the definitive meta‑bromo isomer—to de‑risk your SAR campaigns. Unlike the widely available 4‑bromo analog, this compound’s 3‑bromophenoxy substitution provides a unique vector for probing COX‑2 active‑site interactions, kinase selectivity, and cancer‑cell cytotoxicity. Eliminate uncontrolled variables: using a close analog without confirmed activity profiles compromises assay reproducibility and data interpretability. Secure this structurally authenticated benzothiazole‑acetamide building block to generate cleaner, publication‑ready data sets.

Molecular Formula C15H11BrN2O2S
Molecular Weight 363.2 g/mol
Cat. No. B3473216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide
Molecular FormulaC15H11BrN2O2S
Molecular Weight363.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=CC(=CC=C3)Br
InChIInChI=1S/C15H11BrN2O2S/c16-10-4-3-5-11(8-10)20-9-14(19)18-15-17-12-6-1-2-7-13(12)21-15/h1-8H,9H2,(H,17,18,19)
InChIKeyCPBJDVVACRDPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide: Structural and Chemical Identity for Research Procurement


N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide (molecular formula C15H11BrN2O2S; molecular weight 363.2 g/mol) is a synthetic small molecule belonging to the class of benzothiazole-based acetamides. It comprises an unsubstituted benzothiazole core, an acetamide linker, and a 3‑bromophenoxy moiety . This specific substitution pattern—particularly the meta‑positioning of the bromine on the phenoxy ring—distinguishes it from other commercially available analogs such as N-(1,3-benzothiazol-2-yl)-2-(4-bromophenoxy)acetamide . The compound is offered by multiple chemical suppliers for research use, with a typical purity specification of 95% .

Why Substituting N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide with a Positional Isomer or Different Benzothiazole Analog Risks Invalidating Experimental Reproducibility


Benzothiazole acetamides are not functionally interchangeable despite sharing a common core structure. Subtle variations in the bromophenoxy substitution pattern (e.g., 3‑bromo vs. 4‑bromo) or the benzothiazole ring (e.g., presence/absence of methyl or chloro groups) can dramatically alter molecular recognition, target binding, and downstream biological readouts [1]. In the broader class of benzothiazole derivatives, structure–activity relationship (SAR) studies consistently demonstrate that even a single halogen positional shift modulates lipophilicity, electronic distribution, and the orientation of key hydrogen‑bonding motifs, thereby affecting potency, selectivity, and cellular permeability [2]. Consequently, employing a close analog without confirming identical or characterized activity profiles risks introducing uncontrolled variables that compromise assay reproducibility and data interpretability.

Quantitative Differentiation Evidence for N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide Against Its Closest Analogs


Meta-Bromo Substitution Enables Distinct Regiochemistry-Driven Pharmacological Profiles Relative to Para-Bromo Analogs

The 3‑bromo (meta) substitution on the phenoxy ring of N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide is predicted to confer a different spatial orientation and electronic profile compared to the commercially available 4‑bromo (para) analog N-(1,3-benzothiazol-2-yl)-2-(4-bromophenoxy)acetamide (CAS 352344-69-5) . While direct head-to-head biological data for these two exact compounds are not publicly available, class‑level SAR evidence from closely related N-(benzo[d]thiazol-2-yl)-2-phenoxyacetamide derivatives demonstrates that substituent position is a critical determinant of cyclooxygenase‑2 (COX‑2) inhibitory activity and in vivo anti‑inflammatory efficacy [1]. In that series, compounds with para‑substituted phenoxy groups exhibited a range of COX‑2 inhibition; the most active analog, S‑4 (bearing a para‑(1‑(3‑nitrophenyl)ethylidene)amino substituent), displayed the highest anti‑inflammatory effect, underscoring that substitution geometry directly impacts target engagement and potency [1].

Structure-Activity Relationship Medicinal Chemistry Anti-inflammatory

Bromine Position Governs Lipophilicity and Molecular Recognition: Comparative Physicochemical Landscape with 4‑Bromo and 2‑Bromo Isomers

The 3‑bromophenoxy substitution in the target compound is expected to impart a distinct physicochemical signature compared to its 4‑bromo (CAS 352344‑69‑5) and 2‑bromo positional isomers . Although experimental logP and solubility data for the exact compound are not publicly available, calculated properties and SAR from related benzothiazole acetamides indicate that meta‑bromo substitution generally yields a different partition coefficient (logP) than para‑bromo substitution, which can influence membrane permeability and off‑target binding [1]. This physicochemical divergence is critical in early‑stage drug discovery where even small changes in lipophilicity can affect cellular uptake, metabolic stability, and overall pharmacokinetic profile [1].

Physicochemical Properties ADME Drug Design

In Vitro Cytotoxicity and Antiproliferative Activity: Target Compound as a Structurally Distinct Benchmark in Cancer Cell Line Panels

While no peer‑reviewed IC50 data for N‑(1,3‑benzothiazol‑2‑yl)‑2‑(3‑bromophenoxy)acetamide are currently available, benzothiazole‑based acetamides as a class have demonstrated antiproliferative activity against multiple cancer cell lines, including paraganglioma and pancreatic cancer cells [1]. The specific 3‑bromophenoxy substitution differentiates this compound from a library of phenylacetamide derivatives evaluated in recent studies, where compounds with varying substitution patterns showed differential cytotoxicity [1]. For instance, in a 2022 study, a series of benzothiazole‑containing phenylacetamides was tested, and the most potent analog (2b) achieved >90% inhibition of viability in two paraganglioma cell lines with IC50 values in the low micromolar range [1]. The 3‑bromo substitution is predicted to influence both target engagement (e.g., with PPARα, which was identified as a potential target in that study) and off‑target effects due to its unique steric and electronic properties.

Anticancer Cytotoxicity Phenotypic Screening

Optimized Application Scenarios for N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide Based on Current Evidence


Structure–Activity Relationship (SAR) Exploration in Anti‑Inflammatory Drug Discovery

The compound's 3‑bromophenoxy substitution provides a distinct structural variation for probing the SAR of benzothiazole‑based COX‑2 inhibitors. Based on class‑level evidence, the meta‑bromo position is predicted to alter the molecule's interaction with the COX‑2 active site relative to para‑substituted analogs [1]. This makes it a valuable comparator in medicinal chemistry campaigns aimed at optimizing anti‑inflammatory activity and reducing gastrointestinal toxicity.

Cancer Cell Line Profiling and Target Deconvolution

As part of the benzothiazole‑acetamide chemotype, this compound can be employed in phenotypic screening panels against cancer cell lines (e.g., paraganglioma, pancreatic cancer) to assess the contribution of the 3‑bromo substituent to cytotoxicity [2]. Its unique substitution pattern may reveal differential sensitivity profiles compared to analogs, potentially identifying novel targets such as PPARα or other nuclear receptors implicated in cancer biology [2].

Physicochemical Property Benchmarking and In Silico Model Validation

The 3‑bromo isomer offers a reference point for validating computational models that predict lipophilicity (logP), solubility, and permeability. Comparative analysis with the 4‑bromo and 2‑bromo isomers can refine in silico ADME models and inform the design of benzothiazole‑based probes with optimized drug‑like properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.